2-(2-nitrophenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(2-nitrophenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features both nitrophenyl and furan moieties
Preparation Methods
The synthesis of 2-(2-nitrophenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the nitrophenyl and furan intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-nitrophenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl and furan moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other nitrophenyl and furan derivatives. Compared to these compounds, 2-(2-nitrophenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-(2-nitrophenyl)furfural
- 2-[(4-nitrophenoxy)methyl]oxirane
This detailed overview provides a comprehensive understanding of 2-(2-nitrophenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H14N4O7 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H14N4O7/c24-19(12-29-18-4-2-1-3-16(18)23(27)28)21-20-11-15-9-10-17(30-15)13-5-7-14(8-6-13)22(25)26/h1-11H,12H2,(H,21,24)/b20-11+ |
InChI Key |
SKZUTBGIJHEPDK-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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